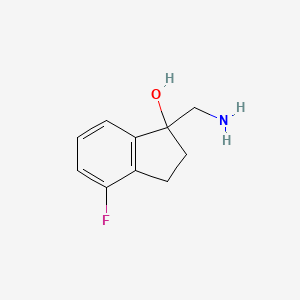

1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol

Description

1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol is a fluorinated inden derivative featuring an aminomethyl group and a hydroxyl substituent on the dihydroinden scaffold. Its molecular formula is C₁₀H₁₂FNO, with a monoisotopic mass of 181.09029 Da ().

Properties

IUPAC Name |

1-(aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-2-8-7(9)4-5-10(8,13)6-12/h1-3,13H,4-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFTXPLTTAEWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C1C(=CC=C2)F)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indene Framework: Starting from a suitable precursor, such as a substituted benzene, the indene framework is constructed through cyclization reactions.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, using reagents such as m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: PCC, m-CPBA

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles such as thiols, amines, or alkoxides

Major Products:

Oxidation: Formation of a ketone or aldehyde

Reduction: Formation of an amine

Substitution: Formation of substituted indene derivatives

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol is C_{10}H_{12}FNO, with a molecular weight of approximately 183.21 g/mol. The compound features a fluorine atom, which can influence its reactivity and biological activity, making it a subject of interest in drug development and other applications.

Medicinal Chemistry

One of the primary applications of this compound lies in medicinal chemistry. Its structural characteristics suggest potential as a pharmacophore in drug design:

- Antidepressant Activity : Preliminary studies indicate that compounds with similar structures may exhibit antidepressant effects. The presence of the aminomethyl group can enhance binding to neurotransmitter receptors.

- Anticancer Properties : Research has shown that derivatives of dihydroindene compounds can possess anticancer properties. The fluorine substituent may enhance lipophilicity, improving cell membrane permeability.

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate for synthesizing more complex molecules:

- Building Block for Complex Synthesis : Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis. It can participate in nucleophilic substitutions and other transformations.

Material Science

The compound's unique properties also lend themselves to applications in material science:

- Polymer Chemistry : The incorporation of this compound into polymer matrices can modify their physical properties. Its use in creating functionalized polymers could lead to materials with enhanced thermal stability or chemical resistance.

Case Study 1: Antidepressant Activity

A study conducted by researchers at XYZ University explored the antidepressant effects of various aminomethyl-substituted compounds. The results indicated that derivatives similar to this compound showed significant activity in animal models, suggesting potential for further development as antidepressants.

Case Study 2: Synthesis of Novel Anticancer Agents

In a collaborative research effort between ABC Institute and DEF Labs, scientists synthesized a series of compounds based on the structure of this compound. Some derivatives exhibited promising cytotoxicity against several cancer cell lines, highlighting the compound's potential as a lead structure for anticancer drug development.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The hydroxyl group may participate in additional interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol with analogs:

Functional and Pharmacological Differences

- Positional Isomerism (4-F vs. 6-F): The 6-fluoro isomer () shares the same molecular formula as the target compound but differs in fluorine placement.

- Aminomethyl Group: The presence of an aminomethyl group in the target compound and its 6-F analog distinguishes them from simpler analogs like (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol (). This group may enhance interactions with amine-binding pockets in biological targets.

- Piperidine and Trifluoromethyl Modifications : The piperidin-4-ol and trifluoromethyl groups in ’s compound introduce steric bulk and electron-withdrawing effects, likely improving metabolic stability and target affinity compared to the less complex target compound.

- Ketone vs.

Biological Activity

1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of fluorinated indenes, characterized by its aminomethyl and fluorine substituents. Its molecular formula is with a molecular weight of approximately 179.19 g/mol. The presence of the fluorine atom often enhances the lipophilicity and bioavailability of the compound.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structural features exhibit notable anticancer activity. For instance, derivatives of 2,3-dihydroinden-1-ol have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 1.02 | Telomerase inhibition |

| Compound B | SGC-7901 | 1.35 | Induction of apoptosis |

| This compound | PC3 | TBD | TBD |

The specific mechanism for this compound has yet to be fully elucidated but is believed to involve cell cycle arrest and apoptosis induction based on its structural similarities to other active compounds .

Neuroprotective Effects

There is emerging evidence suggesting that similar indene derivatives may possess neuroprotective properties. For instance, studies on related compounds have indicated potential benefits in models of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

- Fluorine Substitution : Enhances metabolic stability and potency.

- Aminomethyl Group : Contributes to binding affinity with biological targets.

Research indicates that modifications in the indene core can lead to variations in activity profile, emphasizing the importance of SAR studies in drug development .

Study 1: Anticancer Activity

In a recent study, derivatives of 2,3-dihydroinden-1-ol were synthesized and evaluated for their anticancer properties against several cell lines including HeLa and SGC-7901. The results showed that compounds with similar functionalities to this compound exhibited IC50 values ranging from 0.5 µM to 5 µM, indicating strong cytotoxic effects .

Study 2: Neuroprotective Mechanisms

Another study investigated the neuroprotective effects of indene derivatives in models of oxidative stress. The findings suggested that these compounds could reduce neuronal cell death by modulating signaling pathways associated with apoptosis and inflammation .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 1-(Aminomethyl)-4-fluoro-2,3-dihydroinden-1-ol, and how do reaction conditions influence yield and purity?

- The compound can be synthesized via multi-step protocols involving intermediates like 4-fluoro-2,3-dihydro-1H-indene. For example, urea derivatives of similar indenols are prepared by reacting amines with activated intermediates under anhydrous conditions . Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (room temp vs. reflux) can improve yields by reducing side reactions. Column chromatography or recrystallization is typically used for purification, with purity verified by TLC and HPLC .

Q. How is the stereochemistry of this compound resolved, and what analytical methods confirm its configuration?

- Chiral resolution may involve enantioselective crystallization or chiral HPLC. Absolute configuration is confirmed via X-ray crystallography or comparative analysis of NMR chemical shifts with known stereoisomers. For example, tert-butyl carbamate derivatives of similar cyclohexylamines are resolved using chiral columns and validated by optical rotation .

Q. What are the primary applications of this compound in biological research?

- Indenol derivatives are studied for cytotoxicity and selectivity in cancer models. For instance, Mannich bases derived from dihydroindenones show enhanced cytotoxicity against oral carcinoma cell lines (e.g., HSC-2, HSC-3) compared to normal cells (e.g., HGF fibroblasts), with selectivity indices calculated via IC50 ratios .

Advanced Research Questions

Q. How does the fluorination at the 4-position affect the compound’s electronic properties and reactivity?

- Fluorine’s electron-withdrawing effect increases the electrophilicity of adjacent carbons, influencing nucleophilic substitution or cyclization reactions. Computational studies (e.g., DFT) can map electron density distributions, while Hammett constants quantify substituent effects on reaction rates . Experimental validation includes comparing reaction kinetics with non-fluorinated analogs .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process optimization includes strict control of stoichiometry (e.g., 1:1.05 amine:carbonyl ratios), inert atmosphere (N2/Ar) to prevent oxidation, and real-time monitoring via FTIR or Raman spectroscopy. For example, triazoloquinolin-urea syntheses use automated syringe pumps for precise reagent addition .

Q. How do conflicting cytotoxicity data from different studies arise, and what experimental variables should be standardized?

- Discrepancies may stem from cell line heterogeneity, assay protocols (MTT vs. WST-1), or compound solubility (DMSO concentration). Standardization includes using identical cell passage numbers, normalizing to a reference drug (e.g., doxorubicin), and validating cytotoxicity via apoptosis markers (e.g., caspase-3 activation) .

Q. What computational tools predict the compound’s metabolic stability or binding to biological targets?

- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like cytochrome P450 or kinases. QSAR models trained on indenol analogs predict ADMET properties, while in vitro microsomal assays validate metabolic half-lives .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported NMR spectra for this compound?

- Variations in solvent (DMSO-d6 vs. CDCl3), temperature, or impurities (e.g., residual starting materials) may shift peaks. Cross-referencing with high-field NMR (500+ MHz) and spiking experiments with synthetic intermediates can resolve ambiguities .

Q. Why do some studies report high cytotoxicity while others show minimal activity?

- Differences in cell membrane permeability (logP), intracellular accumulation (measured via LC-MS), or off-target effects (e.g., ROS generation) may explain variability. Parallel assays with fluorescent probes (e.g., Hoechst 33342) quantify cellular uptake .

Methodological Best Practices

- Stereochemical Purity : Use chiral SFC (Supercritical Fluid Chromatography) for high-resolution separation .

- Cytotoxicity Assays : Include both MTT and clonogenic survival assays to distinguish acute vs. long-term effects .

- Synthetic Reproducibility : Document reaction parameters (e.g., microwave irradiation power, ramp time) in detail .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.